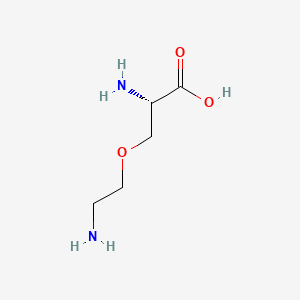

O-(2-Aminoethyl)-L-serine

Description

Classification as a Non-Proteinogenic L-α-Amino Acid and L-Serine Derivative

O-(2-Aminoethyl)-L-serine is classified as a non-proteinogenic L-α-amino acid. This means that while it possesses the basic structure of an amino acid, it is not one of the 20 common amino acids incorporated into proteins during translation. Specifically, it is an L-serine derivative where the hydroxyl group of the L-serine side chain is replaced by a 2-aminoethyl ether group. This structural modification is the key to its distinct biological properties. L-serine itself is a proteinogenic amino acid, crucial for the synthesis of proteins and a variety of other biomolecules.

Table 1: Chemical Identification of O-(2-Aminoethyl)-L-serine

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-3-(2-aminoethoxy)propanoic acid |

| Molecular Formula | C5H12N2O3 |

| Molecular Weight | 148.16 g/mol |

| CAS Number | 15219-97-3 |

| Synonyms | L-4-Oxalysine, Oxalysine, 4-Oxalysine |

Data sourced from PubChem.

Historical Context and Discovery from Microbial Sources (e.g., Streptomyces reseoviridofuscus)

The discovery of O-(2-Aminoethyl)-L-serine is rooted in the exploration of natural products from microorganisms. It was identified as an antimetabolic antibiotic produced by the bacterium Streptomyces reseoviridofuscus. Streptomyces species are well-known for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. The isolation of O-(2-Aminoethyl)-L-serine from this microbial source highlighted its potential as a bioactive compound and spurred further investigation into its mechanism of action and biological roles.

Overview of Known Biological Roles

O-(2-Aminoethyl)-L-serine exhibits a range of biological activities, stemming from its structural similarity to other essential amino acids, particularly lysine (B10760008). Its primary roles identified through scientific research include:

Antimetabolite: It acts as an antimetabolite, a substance that interferes with the normal metabolic processes within a cell. Specifically, it is known to be a lysine antimetabolite. This interference can disrupt essential cellular functions.

Antineoplastic Agent: The compound has demonstrated antineoplastic properties, meaning it inhibits the growth and spread of tumors. This has led to research into its potential applications in cancer therapy.

Antimicrobial Agent: O-(2-Aminoethyl)-L-serine also functions as an antimicrobial agent, capable of inhibiting the growth of various microorganisms. Its activity against organisms like Candida albicans has been documented.

Metabolite: As a metabolite, it is a substance produced during metabolism. It has been identified in various biological contexts, including in studies of the nematode Caenorhabditis elegans and in human tear and saliva samples.

Table 2: Biological Roles of O-(2-Aminoethyl)-L-serine

| Biological Role | Description |

| Antimetabolite | Competes with or replaces a normal metabolite, disrupting cellular processes. |

| Antineoplastic Agent | Inhibits or prevents the proliferation of neoplasms (tumors). |

| Antimicrobial Agent | Kills or slows the growth of microorganisms. |

| Metabolite | An intermediate or product of metabolism. |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2-aminoethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTGLTLBIVDQKE-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00912533 | |

| Record name | O-(2-Aminoethyl)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15219-97-3, 997-44-4 | |

| Record name | O-(2-Aminoethyl)-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15219-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxalysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine, 3-(2-aminoethoxy)-, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015219973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(2-Aminoethyl)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Natural Occurrence of O 2 Aminoethyl L Serine

Microbial Origin and Isolation from Streptomyces reseoviridofuscus

O-(2-Aminoethyl)-L-serine, also known by the synonym L-4-oxalysine, is a naturally occurring non-proteinogenic amino acid. Scientific literature confirms its isolation from the fermentation broths of the soil bacterium Streptomyces reseoviridofuscus. asm.orgmedchemexpress.comambeed.com This discovery places O-(2-Aminoethyl)-L-serine within the vast and diverse group of secondary metabolites produced by Streptomyces, a genus renowned for its ability to synthesize a wide array of bioactive compounds, including many clinically significant antibiotics.

The identification of O-(2-Aminoethyl)-L-serine as a natural product from Streptomyces reseoviridofuscus has been a pivotal point in the study of this compound. medchemexpress.comambeed.com Its structural characterization revealed it to be an analogue of L-lysine, where the ε-methylene group is replaced by an oxygen atom, forming an ether linkage. This structural similarity is the basis for its function as a lysine (B10760008) antimetabolite.

| Compound Information | |

| Name | O-(2-Aminoethyl)-L-serine |

| Synonyms | L-4-Oxalysine, 4-Oxalysine, (2S)-2-amino-3-(2-aminoethoxy)propanoic acid |

| Molecular Formula | C5H12N2O3 |

| Natural Source | Streptomyces reseoviridofuscus |

| Chemical Class | Non-proteinogenic amino acid, L-serine derivative |

Proposed Biosynthetic Precursors and Pathways in Producer Organisms

While the precise enzymatic pathway for the biosynthesis of O-(2-Aminoethyl)-L-serine in Streptomyces reseoviridofuscus has not been definitively established in the scientific literature, a general understanding can be inferred from the known metabolism of its constituent parts. The biosynthesis of this compound likely involves the convergence of pathways for two key precursors: L-serine and an ethanolamine (B43304) derivative.

L-serine , a common proteinogenic amino acid, is a logical and direct precursor. In bacteria, L-serine is typically synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933). nhri.org.tw This pathway involves a series of enzymatic reactions including dehydrogenation, transamination, and dephosphorylation to yield L-serine. nhri.org.tw Given the prevalence of this pathway in prokaryotes, it is highly probable that a similar mechanism provides the L-serine backbone for O-(2-Aminoethyl)-L-serine in Streptomyces.

The origin of the 2-aminoethyl moiety is less certain. A plausible precursor is ethanolamine , which can be derived from the decarboxylation of phosphatidylserine (B164497) or from the catabolism of other cellular components. Another potential route could involve the reduction of glycine (B1666218) to aminoacetaldehyde, followed by further reduction to ethanolamine.

The key and currently uncharacterized step in the biosynthesis of O-(2-Aminoethyl)-L-serine is the formation of the ether bond between the hydroxyl group of L-serine and the hydroxyl group of ethanolamine (or a phosphorylated/activated form thereof). This condensation reaction would likely be catalyzed by a specific enzyme, possibly a type of transferase, that recognizes both substrates. The biosynthesis of other ether-containing natural products in Streptomyces often involves specialized enzymatic machinery, and a similar dedicated system is anticipated for O-(2-Aminoethyl)-L-serine.

Further research, including genomic analysis of Streptomyces reseoviridofuscus to identify potential gene clusters involved in secondary metabolism, and biochemical studies with labeled precursors, will be necessary to fully elucidate the biosynthetic pathway of this intriguing amino acid analogue.

| Proposed Precursors | Biosynthetic Origin |

| L-Serine | Derived from the glycolytic intermediate 3-phosphoglycerate. |

| Ethanolamine | Potentially derived from the decarboxylation of phosphatidylserine or other metabolic pathways. |

Synthetic Methodologies for O 2 Aminoethyl L Serine and Its Analogs

Chemical Synthesis Approaches for O-(2-Aminoethyl)-L-serine

The chemical synthesis of O-(2-Aminoethyl)-L-serine typically commences with L-serine as a chiral precursor. The primary challenge lies in the selective formation of the ether linkage at the hydroxyl group of the serine side chain. This is generally accomplished through nucleophilic substitution reactions where the hydroxyl group is first converted into a more effective leaving group.

Specific Reaction Conditions and Reagents Employed

A common and effective strategy for synthesizing O-alkylated serine derivatives involves the activation of the side-chain hydroxyl group. This can be achieved by converting the hydroxyl into a sulfonate ester, such as a mesylate or tosylate, which are excellent leaving groups. The synthesis generally proceeds via the following steps:

Protection: The amino and carboxyl groups of L-serine are protected to prevent them from participating in side reactions. The N-tert-butoxycarbonyl (Boc) group and methyl or ethyl esters are common choices for protecting the amine and carboxylic acid, respectively.

Activation: The hydroxyl group of the protected serine is then activated. For instance, reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (TEA) converts the hydroxyl into a mesylate.

Nucleophilic Substitution: The activated serine derivative is subsequently reacted with a suitable nucleophile. For the synthesis of O-(2-Aminoethyl)-L-serine, a protected form of 2-aminoethanol, such as N-Boc-2-aminoethanol, is used as the nucleophile. The reaction is typically carried out in the presence of a non-nucleophilic base, like sodium hydride (NaH), to deprotonate the nucleophile's hydroxyl group, enhancing its reactivity. cmu.edu A similar displacement strategy is employed in the synthesis of S-aryl-L-cysteine derivatives, where a sulfonylated serine derivative is reacted with a thiol nucleophile. google.com

Deprotection: The final step involves the removal of all protecting groups, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl), to yield the final product, O-(2-Aminoethyl)-L-serine.

An alternative method for forming the ether linkage is the Mitsunobu reaction. This reaction allows for the direct conversion of the hydroxyl group using triphenylphosphine (B44618) (TPP) and diethyl azodicarboxylate (DEAD), which activate the hydroxyl group in situ for substitution by the incoming nucleophile. orgsyn.org

Table 1: Reagents in a Plausible Chemical Synthesis of O-(2-Aminoethyl)-L-serine

| Step | Reagent Class | Specific Example(s) | Purpose |

|---|---|---|---|

| Protection | Amine Protecting Group | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Protects the α-amino group |

| Carboxyl Protecting Group | Thionyl chloride in Methanol (B129727) | Forms a methyl ester | |

| Activation | Sulfonylating Agent | Methanesulfonyl chloride (MsCl) | Converts the hydroxyl to a mesylate leaving group |

| Substitution | Nucleophile | N-Boc-2-aminoethanol | Introduces the 2-aminoethyl group |

| Base | Sodium Hydride (NaH) | Deprotonates the nucleophile | |

| Deprotection | Acid | Trifluoroacetic Acid (TFA) or HCl | Removes Boc and ester protecting groups |

Stereoselective Synthesis Considerations

Maintaining the stereochemical integrity of the α-carbon is paramount in the synthesis of L-amino acid analogs. The primary strategy to ensure the desired L-configuration in the final product is to start with the correctly configured chiral precursor, L-serine. koreascience.kr

The reaction conditions for the key ether-forming step must be carefully chosen to prevent racemization. The nucleophilic substitution (SN2) reaction at the β-carbon of the serine side chain does not affect the stereochemistry at the α-carbon. Therefore, methods involving the activation of the hydroxyl group and subsequent displacement are generally stereoretentive with respect to the α-carbon. google.com It is crucial to avoid harsh basic or acidic conditions and high temperatures that could lead to epimerization at the α-carbon. google.com The use of established procedures from the synthesis of other chiral amino acid derivatives provides a framework for preserving the stereochemistry. orgsyn.orgkoreascience.kr

Enzymatic Synthesis Strategies for O-(2-Aminoethyl)-L-serine

Enzymatic and chemoenzymatic methods offer green and highly selective alternatives to traditional organic synthesis. These techniques leverage the inherent specificity of enzymes to catalyze reactions with high regio- and stereoselectivity, often in aqueous media and without the need for protecting groups. nih.gov

Enzyme Catalysts and Reaction Optimization

While specific enzymatic routes for the direct synthesis of the monomer O-(2-Aminoethyl)-L-serine are not widely documented, enzymes play a significant role in the synthesis of related serine derivatives and polypeptides. The search for enzymes capable of catalyzing the etherification of the serine side chain is an ongoing area of research. In related fields, enzymes like phenylalanine ammonia-lyase (PAL) are used to catalyze the addition of ammonia (B1221849) to precursors, suggesting that similar enzymatic approaches could be developed for serine analogs. d-nb.info

Chemoenzymatic Polymerization of Serine Derivatives

A significant advancement in the synthesis of serine-based materials is the chemoenzymatic polymerization (CEP) of serine esters to produce poly(L-serine). acs.org This method circumvents the need for the tedious protection and deprotection steps required in conventional chemical polymerization. nih.gov

The process typically uses a protease, such as papain, as a catalyst. acs.org The enzyme catalyzes the aminolysis of a serine ester monomer, like L-serine ethyl ester (Ser-OEt), in an aqueous solution. acs.org The amino group of one monomer attacks the ester carbonyl of another, forming a peptide bond in a highly regio- and stereoselective manner. nih.gov

Key findings from the optimization of this process include: acs.orgacs.orgresearchgate.net

Enzyme: Papain is an effective catalyst for this polymerization. acs.org

Monomer: L-serine ethyl ester (Ser-OEt) or methyl ester (Ser-OMe) can be used as substrates. acs.org

Solvent: The reaction proceeds efficiently in an aqueous phosphate (B84403) buffer. acs.org

pH: The reaction is highly pH-dependent, with an optimal pH around 8.5 leading to the maximum yield of the polymer precipitate. acs.orgresearchgate.net

Product: The resulting poly(L-serine) has a degree of polymerization typically ranging from 5 to 22 and adopts a β-sheet structure. acs.orgresearchgate.net

This chemoenzymatic approach represents the first synthesis of poly(L-serine) in an aqueous solution without protection of the hydroxyl side group. acs.org

Table 2: Optimized Conditions for Papain-Catalyzed Polymerization of L-Serine Ethyl Ester

| Parameter | Optimal Condition | Outcome | Reference |

|---|---|---|---|

| Enzyme | Papain | Catalyzes peptide bond formation | acs.org |

| Substrate | L-serine ethyl ester (Ser-OEt) | Monomer for polymerization | acs.org |

| Medium | Aqueous Phosphate Buffer (1 M) | Environmentally benign solvent | acs.org |

| pH | 8.5 | Maximum yield of polymer precipitate | acs.orgresearchgate.net |

| Temperature | 40 °C | Controlled reaction rate | acs.org |

| Product DP | 5 - 22 | Degree of Polymerization | acs.org |

Derivatization Techniques for O-(2-Aminoethyl)-L-serine and Related Amino Acids

Derivatization of amino acids is essential for both creating novel molecular structures and for analytical purposes, such as enhancing detection in chromatography.

For analytical applications, the functional groups of amino acids (amino, carboxyl, hydroxyl) are tagged with reagents that improve their chromatographic properties or detection sensitivity. Common derivatizing agents include dansyl chloride, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethylchloroformate (FMOC-Cl). nih.gov A novel method involves using 1-bromobutane (B133212) to derivatize multiple functional groups simultaneously, increasing the hydrophobicity and basicity of the amino acids for improved detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

In the context of biochemical studies, O-(2-Aminoethyl)-L-serine itself has been identified as a superior substrate for certain enzymes. Research on a GCN5-related N-acetyltransferase (GNAT) from Caenorhabditis elegans revealed that this enzyme preferentially catalyzes the N-acetylation of the side-chain amino group of lysine (B10760008) analogs. nih.gov Notably, the catalytic efficiency (kcat/Km) for O-(2-Aminoethyl)-L-serine was approximately 500 times higher than for L-lysine itself, and about half that of the best substrate, thialysine. nih.gov This specific enzymatic derivatization highlights its utility as a biochemical probe.

For related amino acids like cysteine, specific derivatization techniques are employed. For instance, N-ethylmaleimide (NEM) is used to selectively block the reactive thiol group of cysteine through a click reaction before derivatizing other amino groups with a fluorescent tag. nih.gov This allows for the differential analysis of thiol-containing amino acids within a complex mixture.

Applications in the Synthesis of Conjugates and Probes

The bifunctional nature of O-(2-Aminoethyl)-L-serine and its analogs makes them valuable linkers for the synthesis of complex bioconjugates and molecular probes. The terminal primary amine of the side chain provides a reactive handle for attaching various molecules, including polymers, reporter molecules, and bioactive agents, without interfering with the primary amino acid structure, which can be incorporated into a peptide backbone.

A significant application is in the field of PEGylation. Analogs such as O-(2-aminoethyl)-O'-methylpoly(ethylene glycol) can be synthesized and then conjugated to biomolecules. uva.es For example, a lipase-catalyzed amidation reaction has been used to couple this PEGylated amine to an elastin-like polypeptide rich in glutamic acid, demonstrating a "grafting-to" approach for creating polymer-protein conjugates under mild enzymatic conditions. uva.es

The synthesis of functional polypeptides is another key application. Polypeptides containing serine derivatives with reactive side chains can be prepared and subsequently modified. In one approach, poly(O-(4-pentenyl)-L-serine) was synthesized and then functionalized via a UV-catalyzed thiol-ene reaction with mercaptoethylamine. acs.org This post-polymerization modification efficiently converted the precursor polymer into a cationic polypeptide, showcasing a method to introduce new functionalities along a polypeptide chain. acs.org

Furthermore, analogs of O-(2-Aminoethyl)-L-serine are employed to construct probes for sensing and diagnostics. An example is the synthesis of 4-[(2-aminoethyl)carbamoyl]phenylboronic acid. uva.es This molecule, which contains a phenylboronic acid moiety known to interact with sugars, was synthesized by reacting an activated phenylboronic acid with ethylenediamine. It was subsequently conjugated to a polypeptide, creating a glucose-sensitive biopolymer. uva.es This illustrates how the aminoethyl side chain can act as a spacer to link a functional probe (phenylboronic acid) to a larger scaffold.

Compound Reference Table

Biochemical Roles and Metabolic Pathways of O 2 Aminoethyl L Serine

Characterization as an Antimetabolite

An antimetabolite is a substance that is structurally similar to a normal metabolite and interferes with its function, typically by competing for binding sites on enzymes or by being incorporated into macromolecules in a way that renders them non-functional. ebi.ac.uk O-(2-Aminoethyl)-L-serine exemplifies this by acting as an antagonist to essential amino acids, particularly L-lysine.

Competitive Interactions with Endogenous Metabolites (e.g., L-Lysine)

The structural similarity between O-(2-Aminoethyl)-L-serine and L-lysine is the basis for its antimetabolite activity. This similarity allows it to compete with L-lysine for transport into cells and for the active sites of enzymes involved in lysine (B10760008) metabolism. ebi.ac.uknih.gov

Research has demonstrated that L-lysine can reverse the toxic effects of O-(2-Aminoethyl)-L-serine in organisms like Candida albicans, indicating a direct competitive relationship. ebi.ac.uk This antagonism has been exploited in the selection of L-lysine-producing mutant strains of bacteria. By selecting for mutants resistant to the growth-inhibiting effects of lysine analogues like S-(2-aminoethyl)-L-cysteine (AEC), a close structural relative of oxalysine, researchers have successfully isolated strains that overproduce L-lysine. tandfonline.comgoogle.com These resistant mutants often possess altered enzymes, such as aspartokinase, that are less susceptible to feedback inhibition by lysine. tandfonline.com

The inhibitory effect of O-(2-Aminoethyl)-L-serine is not limited to simple competition for transport. It can also be a substrate for enzymes that normally act on lysine. For instance, a novel N-acetyltransferase from Caenorhabditis elegans has been shown to acetylate O-(2-Aminoethyl)-L-serine, although it shows a higher preference for other lysine analogues like thialysine. nih.govportlandpress.com This indicates that the compound can enter and interact with metabolic pathways designed for lysine.

| Organism/System | Interacting Compound(s) | Observed Effect | Reference |

|---|---|---|---|

| Candida albicans | L-Lysine | L-Lysine reverses the toxicity of O-(2-Aminoethyl)-L-serine. | ebi.ac.uk |

| Brevibacterium lactofermentum | S-(2-aminoethyl) L-cysteine (AEC) | Resistant mutants overproduce L-lysine due to desensitized aspartokinase. | tandfonline.com |

| Caenorhabditis elegans | N-acetyltransferase | O-(2-Aminoethyl)-L-serine is a substrate for acetylation. | nih.govportlandpress.com |

Impact on Specific Metabolic Enzymes (e.g., Glutathione (B108866) S-transferase)

Beyond its role as a lysine antagonist, O-(2-Aminoethyl)-L-serine has been observed to interact with other metabolic enzymes. One notable example is its effect on Glutathione S-transferase (GST). ebi.ac.uk GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide variety of xenobiotic and endogenous compounds. unc.edunih.gov

In a study investigating the effects of carbon tetrachloride-induced liver damage, it was found that O-(2-Aminoethyl)-L-serine offered a protective effect. ebi.ac.uk Administration of carbon tetrachloride alone led to a 16% decrease in cytosolic GST activity. ebi.ac.uk However, when O-(2-Aminoethyl)-L-serine was co-administered, this decrease was prevented. ebi.ac.uk Interestingly, O-(2-Aminoethyl)-L-serine by itself was found to slightly increase the activity of this enzyme. ebi.ac.uk This suggests a modulatory role of the compound on the glutathione-mediated detoxification pathway, although the precise mechanism of this interaction requires further investigation.

Integration within Broader Metabolic Networks

Role as an Intermediate or Product in Cellular Processes

O-(2-Aminoethyl)-L-serine is a naturally occurring product of secondary metabolism in Streptomyces reseoviridofuscus. nih.govebi.ac.uk In a broader context, the core structure of this molecule, L-serine, is a central player in intermediary metabolism. L-serine serves as a precursor for the synthesis of numerous essential biomolecules, including other amino acids like glycine (B1666218) and L-cysteine, as well as phospholipids (B1166683) such as phosphatidylserine (B164497), and sphingolipids. nhri.org.twmdpi.com It also contributes to one-carbon metabolism through the folate cycle, which is critical for the synthesis of purines and pyrimidines. nhri.org.tw

While O-(2-Aminoethyl)-L-serine itself is a specialized metabolite, its interaction with key metabolic enzymes suggests its potential to be processed within the cell. The acetylation of O-(2-Aminoethyl)-L-serine by an N-acetyltransferase in C. elegans is a clear example of its integration into a cellular process, in this case, a detoxification or metabolic modification pathway. nih.govportlandpress.com This acetylation occurs on the amino group of the side chain, a reaction that can alter the compound's biological activity and facilitate its excretion or further metabolism. nih.gov

Potential Influence on Amino Acid Homeostasis and Flux

The primary mechanism by which O-(2-Aminoethyl)-L-serine influences amino acid homeostasis is through its competitive inhibition of L-lysine metabolism. ebi.ac.uktandfonline.com By interfering with lysine uptake and utilization, it can create a state of functional lysine deficiency, thereby disrupting protein synthesis and other lysine-dependent pathways. This disruption of lysine homeostasis is a key aspect of its antibiotic and antineoplastic properties. nih.govebi.ac.uk

Furthermore, the L-serine backbone of the molecule connects it to a wider network of amino acid metabolism. L-serine homeostasis is itself tightly regulated and crucial for cellular function, particularly in the central nervous system. nhri.org.twmdpi.com The synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) is a key metabolic flux point. nhri.org.twmdpi.com While there is no direct evidence to suggest that O-(2-Aminoethyl)-L-serine directly participates in serine biosynthetic or catabolic pathways, its presence as a serine derivative could potentially influence the pools of related metabolites. For instance, any degradation of O-(2-Aminoethyl)-L-serine could theoretically release components that feed into serine or other amino acid metabolic pathways.

| Metabolic Process | Observed Influence of O-(2-Aminoethyl)-L-serine | Potential Consequence | Reference |

|---|---|---|---|

| L-Lysine Metabolism | Competitive inhibition of uptake and utilization. | Disruption of protein synthesis and lysine-dependent pathways. | ebi.ac.uktandfonline.com |

| Glutathione-mediated Detoxification | Modulation of Glutathione S-transferase (GST) activity. | Altered cellular response to oxidative stress and xenobiotics. | ebi.ac.uk |

| Acetylation | Substrate for N-acetyltransferase. | Metabolic modification, potentially leading to detoxification or altered activity. | nih.govportlandpress.com |

Enzymatic Interactions and Mechanisms of O 2 Aminoethyl L Serine

Substrate Specificity and Affinity for N-Acetyltransferases

O-(2-Aminoethyl)-L-serine has been identified as a proficient substrate for certain N-acetyltransferases. nih.gov A notable example is a novel GNAT enzyme from Caenorhabditis elegans, initially identified as a homolog of spermidine/spermine-N1-acetyltransferase (SSAT). nih.gov However, biochemical characterization revealed that this enzyme preferentially acetylates lysine (B10760008) analogs. nih.govnih.gov Its substrate preference, determined by catalytic efficiency, is highest for thialysine, followed by O-(2-aminoethyl)-L-serine, and then S-(2-aminoethyl)-D,L-homocysteine. nih.govscience.gov This enzyme is now more accurately described as a thialysine Nε-acetyltransferase. nih.govscience.gov Similarly, the human enzyme SSAT2 is better described as a thialysine-Nε-acetyltransferase (TLAT), which efficiently acetylates O-(aminoethyl)-l-serine. physiology.org

Kinetic studies of the C. elegans N-acetyltransferase have quantified its interaction with O-(2-Aminoethyl)-L-serine. The Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum, was determined to be 0.53 mM for O-(2-Aminoethyl)-L-serine. nih.gov The catalytic efficiency, represented by the kcat/Km value, positions O-(2-Aminoethyl)-L-serine as the second-best substrate for this enzyme among the tested lysine analogs. nih.gov

A comparative analysis highlights the substrate specificity of the C. elegans N-acetyltransferase. The catalytic efficiency (kcat/Km) for the N-acetylation of thialysine is approximately two times higher than that for O-(2-Aminoethyl)-L-serine. nih.gov Both thialysine and O-(2-Aminoethyl)-L-serine are significantly better substrates than L-lysine itself, for which the enzyme shows a 1000-fold lower efficiency compared to thialysine. nih.gov O-(2-Aminoethyl)-L-serine also demonstrates superior substrate characteristics compared to S-(2-aminoethyl)-D,L-homocysteine. nih.govscience.gov

Molecular Basis of Enzyme-O-(2-Aminoethyl)-L-serine Binding and Catalysis

The catalytic mechanism of GNAT enzymes typically involves a ternary complex and can follow different kinetic models, such as a sequential or a ping-pong mechanism. mdpi.comnih.gov For many acetyltransferases, the reaction proceeds via an ordered sequential Bi-Bi mechanism, where acetyl-CoA binds to the enzyme first, followed by the acceptor substrate. mdpi.com Catalysis involves the direct transfer of the acetyl group from the donor to the acceptor. nih.gov

For the acetylation of lysine analogs like O-(2-Aminoethyl)-L-serine, the reaction specifically targets the amino moiety of the side chain. nih.govnih.gov The binding and recognition process relies on non-covalent interactions between the substrate and the enzyme's active site, where complementary shapes and chemical properties ensure specificity. pressbooks.pub While the precise residues for binding O-(2-Aminoethyl)-L-serine in the C. elegans enzyme have not been fully elucidated, studies on a related thialysine Nε-acetyltransferase from Leishmania major suggest that specific serine and threonine residues are key for acceptor binding. researchgate.net A conserved leucine (B10760876) residue has also been implicated in the specific interaction with the sulfur-containing side chain of thialysine, suggesting that analogous interactions may occur with the oxygen-containing side chain of O-(2-Aminoethyl)-L-serine. researchgate.net

Effects on Enzyme Activity and Regulatory Feedback

The enzymatic acetylation of O-(2-Aminoethyl)-L-serine has significant biological effects. The process can be viewed as a detoxification mechanism. For instance, when the C. elegans N-acetyltransferase gene is expressed in Escherichia coli, it confers a pronounced resistance to the toxic antimetabolite thialysine. nih.govnih.gov This indicates that the enzyme's activity effectively neutralizes the toxic lysine analog by acetylating it.

The activity of acetyltransferases like SSAT is a key regulatory point in polyamine metabolism. physiology.org High levels of SSAT activity can create a futile metabolic cycle that consumes significant amounts of acetyl-CoA. physiology.org As O-(2-Aminoethyl)-L-serine is a substrate for the related enzyme TLAT (SSAT2), its metabolism could similarly impact the cellular pool of acetyl-CoA, a central molecule in cellular energy and lipid metabolism. physiology.org Furthermore, L-serine itself is a precursor for numerous biomolecules, and its biosynthesis is tightly regulated by feedback inhibition. frontiersin.orgfrontiersin.org The interaction of its analog, O-(2-Aminoethyl)-L-serine, with metabolic enzymes suggests a potential for cross-talk with these regulatory networks.

Enzymatic Derivatization and Biotransformation Pathways

The primary biotransformation pathway for O-(2-Aminoethyl)-L-serine involves enzymatic derivatization through N-acetylation. nih.govphysiology.org This reaction is catalyzed by enzymes such as thialysine Nε-acetyltransferase (TLAT or SSAT2). physiology.org In this pathway, the enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the terminal ε-amino group of the O-(2-Aminoethyl)-L-serine side chain. nih.govscience.gov The product of this reaction is Nε-acetyl-O-(2-aminoethyl)-L-serine. This acetylation alters the chemical properties of the molecule, particularly by neutralizing the positive charge on the side-chain's amino group, which likely affects its biological activity and subsequent metabolic fate. physiology.org

Biological Activities and Therapeutic Potential of O 2 Aminoethyl L Serine

Antineoplastic Activity and Molecular Mechanisms

O-(2-Aminoethyl)-L-serine has demonstrated notable antitumor properties, functioning through mechanisms that include direct inhibition of cancer cell growth and modulation of the host immune response. ebi.ac.ukmedchemexpress.com

Inhibition of Cancer Cell Proliferation

As a recognized antineoplastic agent, O-(2-Aminoethyl)-L-serine has been shown to inhibit the growth of certain cancers. nih.govebi.ac.uk Research in animal models has confirmed its ability to curb the proliferation of implanted tumors and reduce the metastatic spread of Lewis lung carcinoma in mice. medchemexpress.com Its primary action as a lysine (B10760008) antimetabolite suggests it disrupts the metabolic pathways essential for the rapid cell division characteristic of cancer. ebi.ac.uk While specific half-maximal inhibitory concentration (IC50) values are not widely detailed in the literature, the existing evidence clearly supports its inhibitory effect on cancer cell proliferation.

Table 1: Summary of Research Findings on Antineoplastic Proliferation Inhibition by O-(2-Aminoethyl)-L-serine

| Cancer Model | Observed Effect | Reference |

|---|---|---|

| Mouse Lewis Lung Carcinoma | Inhibition of pulmonary metastasis | medchemexpress.com |

| Mouse Implanted Tumors | Inhibition of proliferation | medchemexpress.com |

| BEL-7404 Human Hepatoma Cells | Suppression of alpha-fetoprotein (AFP) mRNA expression | medchemexpress.com |

Modulation of Cellular Pathways in Neoplasms

The antineoplastic activity of O-(2-Aminoethyl)-L-serine is not solely due to direct cytotoxicity but also involves the modulation of critical cellular and immune pathways. ebi.ac.ukmedchemexpress.com A significant mechanism is its ability to counteract tumor-induced immunosuppression. ebi.ac.uk In mouse models of hepatoma, the compound was found to functionally antagonize the suppressive effects of alpha-fetoprotein (AFP), a protein often elevated in liver cancer. ebi.ac.ukmedchemexpress.com It achieves this by stimulating the proliferation of spleen lymphocytes and enhancing the production of interleukin-6, an important immune-signaling cytokine. ebi.ac.ukmedchemexpress.com

As a structural analogue of serine, its mechanism can be contextualized within the broader understanding of serine metabolism's role in cancer. nih.govnih.gov Cancer cells exhibit a high demand for serine to support the synthesis of proteins, lipids, and nucleic acids required for their growth and proliferation. nih.govfrontiersin.org The serine synthesis pathway is often hyperactivated in tumors and is a major contributor to the anabolic processes that fuel cancer progression. nih.govfrontiersin.orgd-nb.info By acting as an antimetabolite, O-(2-Aminoethyl)-L-serine likely interferes with these serine-dependent pathways, disrupting the metabolic network that sustains the tumor. ebi.ac.uknih.gov

Antimicrobial Activity Profile

O-(2-Aminoethyl)-L-serine is characterized as an antimetabolic antibiotic with a notable spectrum of antimicrobial activity. nih.govebi.ac.uk

Antibacterial Efficacy and Spectrum

While O-(2-Aminoethyl)-L-serine is classified as an antimicrobial agent, detailed data regarding its specific antibacterial spectrum and corresponding Minimum Inhibitory Concentration (MIC) values are limited in publicly available scientific literature. Its function as an amino acid antagonist suggests it would likely be effective against bacteria that are unable to synthesize sufficient lysine endogenously. However, without specific MIC data, a comprehensive profile of its antibacterial efficacy cannot be constructed.

Antifungal Efficacy (e.g., against Candida albicans)

The antifungal properties of O-(2-Aminoethyl)-L-serine are more clearly documented, particularly its efficacy against the opportunistic pathogenic yeast Candida albicans. ebi.ac.uk Studies have demonstrated that it inhibits the growth of C. albicans. ebi.ac.uk This inhibitory action is directly linked to its role as a lysine antimetabolite. The growth inhibition caused by O-(2-Aminoethyl)-L-serine can be completely reversed by the addition of L-lysine, which competes with the compound for uptake into the fungal cell. ebi.ac.uk This competitive interaction confirms that its antifungal effect is mediated by its interference with lysine-dependent metabolic processes.

Table 2: Summary of Research Findings on Antifungal Efficacy of O-(2-Aminoethyl)-L-serine

| Fungal Species | Observed Effect | Reversal Agent | Reference |

|---|---|---|---|

| Candida albicans H317 | Growth inhibition | L-Lysine | ebi.ac.uk |

Mechanisms of Antimicrobial Action, including Peptide Transport Regulation

The primary mechanism of antimicrobial action for O-(2-Aminoethyl)-L-serine is its function as a lysine antimetabolite, which gains entry into fungal cells via an "illicit transport" or "warhead delivery" strategy. ebi.ac.ukfrontiersin.org The fungal cell's own amino acid and peptide transport systems mistake the compound for a nutrient and actively import it. ebi.ac.ukfrontiersin.org

In C. albicans, there are at least two distinct peptide transport systems: the PTR system for di- and tripeptides and the OPT system for longer oligopeptides. frontiersin.org The regulation of these transport systems is a key factor in the compound's efficacy. Research has revealed a complex regulatory interaction with amino acids. For instance, while L-lysine reverses the toxicity of free O-(2-Aminoethyl)-L-serine by competing for the same amino acid transporters, it paradoxically increases the toxicity of di- and tripeptides that contain O-(2-Aminoethyl)-L-serine. ebi.ac.uk This occurs because the presence of L-lysine stimulates and increases the transport rate of the peptide transport systems in C. albicans, leading to a greater influx of the toxic peptides. ebi.ac.uk This demonstrates that the antimicrobial activity is intricately linked to the regulation of multiple peptide transport systems within the target organism. ebi.ac.uknih.gov

Table of Mentioned Compounds

| Compound Name | Synonym(s) |

|---|---|

| O-(2-Aminoethyl)-L-serine | L-4-Oxalysine |

| L-Lysine | |

| L-Serine | |

| Alpha-fetoprotein | AFP |

| Interleukin-6 | |

| Candida albicans |

Immunomodulatory Actions

O-(2-Aminoethyl)-L-serine, also known as L-4-oxalysine, has demonstrated notable immunoregulatory activities. ebi.ac.uk This compound, an antimetabolic antibiotic derived from Streptomyces reseoviridofuscus, has been the subject of research for its potential to influence the immune system, particularly in the context of immunosuppression. ebi.ac.uknih.gov

A significant aspect of the immunomodulatory action of O-(2-Aminoethyl)-L-serine is its ability to counteract the immunosuppressive effects of alpha-fetoprotein (AFP). ebi.ac.uk AFP, an oncofetal protein highly expressed in fetal cells and certain cancers like hepatocellular carcinoma, is known to have immunosuppressive functions. frontiersin.orgnih.gov It can suppress the activity of key immune cells, including dendritic cells, natural killer cells, and T lymphocytes, thereby hindering the body's anti-tumor immune response. nih.govgsconlinepress.com

Preclinical studies have shown that while O-(2-Aminoethyl)-L-serine does not directly antagonize AFP, it functionally opposes the immunosuppression induced by it. ebi.ac.uk Specifically, in mice with hepatoma-22 tumors, which produce AFP, O-(2-Aminoethyl)-L-serine was found to counteract the AFP-induced suppression of several key immune functions. ebi.ac.uk This included the proliferation of spleen lymphocytes in response to mitogens and in one-way mixed lymphocyte cultures. ebi.ac.uk Furthermore, it reversed the suppression of interleukin-6 (IL-6) production by these immune cells. ebi.ac.uk These findings suggest that the immunostimulatory properties of O-(2-Aminoethyl)-L-serine can effectively overcome the immunosuppressive environment created by AFP. ebi.ac.uk

It is important to note that AFP's immunosuppressive effects are multifaceted. It has been shown to diminish the production of crucial cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor (TNF), which are vital for the early host defense against infections. nih.gov By countering this immunosuppression, O-(2-Aminoethyl)-L-serine may help restore the immune system's ability to recognize and fight pathogens and malignant cells.

Preclinical Investigations and Therapeutic Relevance

The therapeutic potential of O-(2-Aminoethyl)-L-serine is primarily linked to its roles as an antimetabolite and an antineoplastic agent. ebi.ac.uknih.gov As a structural analog of the amino acid L-serine, it can interfere with metabolic pathways that are crucial for rapidly proliferating cells, such as cancer cells. ebi.ac.uknih.govd-nb.info

The serine biosynthetic pathway is often hyperactivated in cancer to support the increased demand for proteins, nucleic acids, and lipids needed for tumor growth. nih.govd-nb.info This reliance on serine metabolism makes cancer cells potentially vulnerable to antimetabolites like O-(2-Aminoethyl)-L-serine. frontiersin.org Preclinical research has focused on its antitumor activities, which are likely a combination of its direct antimetabolic effects and its indirect immunomodulatory actions. ebi.ac.uk

The compound's ability to counteract AFP-induced immunosuppression is of significant therapeutic relevance, particularly in the context of hepatocellular carcinoma, where high levels of AFP are common. ebi.ac.ukfrontiersin.org By alleviating this immunosuppression, O-(2-Aminoethyl)-L-serine could potentially enhance the efficacy of the host's own immune system or other immunotherapies in combating the cancer. nih.gov

The tables below summarize the key findings from preclinical investigations into the biological activities of O-(2-Aminoethyl)-L-serine.

Table 1: Immunomodulatory Effects of O-(2-Aminoethyl)-L-serine

| Experimental Model | Finding | Reference |

|---|---|---|

| Mice with hepatoma-22 tumor | Counteracted AFP-induced suppression of mitogen-induced spleen lymphocyte proliferation. | ebi.ac.uk |

| Mice with hepatoma-22 tumor | Functionally antagonized AFP-induced suppression of one-way mixed lymphocyte culture-induced proliferation. | ebi.ac.uk |

Table 2: Preclinical Therapeutic Relevance of O-(2-Aminoethyl)-L-serine

| Area of Investigation | Observation | Therapeutic Implication | Reference |

|---|---|---|---|

| Antineoplastic Activity | Inhibits or prevents the proliferation of neoplasms. | Potential as a cancer therapeutic agent. | ebi.ac.uknih.gov |

| Antimetabolite Activity | Structurally similar to L-serine, it can compete with it, preventing or reducing its normal utilization. | Disruption of cancer cell metabolism. | ebi.ac.uk |

Analytical Methodologies for O 2 Aminoethyl L Serine

Chromatographic Separation Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of amino acids, including O-(2-Aminoethyl)-L-serine, from complex mixtures. The inherent polarity and structural similarity among amino acids often necessitate specialized chromatographic approaches.

Reversed-phase HPLC (RP-HPLC) is a widely used technique. However, due to the hydrophilic nature of many amino acids, direct separation on standard non-polar stationary phases like C18 can be challenging. nih.gov To overcome this, chemical derivatization of the primary and/or secondary amine groups is a common strategy. nih.govresearchgate.net Derivatization serves two main purposes: it increases the hydrophobicity of the analytes, leading to better retention on RP columns, and it introduces a chromophore or fluorophore, enhancing detection by UV-Vis or fluorescence detectors. nih.gov

Common derivatization reagents for amino acid analysis include:

o-Phthalaldehyde (B127526) (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.gov

9-fluorenylmethylchloroformate (FMOC-Cl): Reacts with both primary and secondary amines to yield highly fluorescent derivatives. nih.gov

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A pre-column derivatization reagent that reacts with primary and secondary amines to form stable, fluorescent derivatives suitable for RP-HPLC analysis. nih.govresearchgate.net

Chiral chromatography is essential for separating enantiomers, such as the D- and L-isomers of amino acids. chromatographyonline.comjournalijar.com For O-(2-Aminoethyl)-L-serine, which is the L-isomer, ensuring enantiomeric purity may require chiral stationary phases (CSPs). Crown-ether based CSPs, for example, have demonstrated excellent suitability for the separation of D- and L-amino acid enantiomers. chromatographyonline.com

The table below summarizes typical conditions used for the HPLC-based separation of amino acids, which are applicable to O-(2-Aminoethyl)-L-serine.

Table 1: Example HPLC Conditions for Amino Acid Separation

| Parameter | Description | Source |

|---|---|---|

| Column | Shim-pack CLC-C18 (150 mm × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient elution with A: Phosphate (B84403) buffer (10 mM, pH 7.4) and B: Acetonitrile. | nih.gov |

| Detection | UV at 225 nm. | nih.gov |

| Derivatization | Pre-column derivatization with reagents like AQC or OPA is common for fluorescence detection. | nih.govnih.gov |

| Chiral Column | ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm) for enantiomeric separation. | chromatographyonline.com |

| Chiral Mobile Phase | 84% MeOH/16% H₂O, 5 mM HClO₄. | chromatographyonline.com |

Spectrometric Characterization Methods (e.g., Mass Spectrometry, NMR)

Spectrometric methods are indispensable for the structural confirmation and characterization of O-(2-Aminoethyl)-L-serine.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of O-(2-Aminoethyl)-L-serine. Electrospray ionization (ESI) is a common soft ionization technique that generates protonated molecular ions [M+H]⁺, providing molecular weight information. researchgate.net The compound has a molecular formula of C₅H₁₂N₂O₃ and a monoisotopic mass of 148.08479 Da. nih.govebi.ac.uk

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation of the parent ion, which is crucial for distinguishing between isomers and confirming the identity of the analyte in complex samples. researchgate.net Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for O-(2-Aminoethyl)-L-serine

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]⁺ | 149.09208 | 131.4 | uni.lu |

| [M+Na]⁺ | 171.07402 | 136.6 | uni.lu |

| [M-H]⁻ | 147.07752 | 129.3 | uni.lu |

| [M+K]⁺ | 187.04796 | 136.6 | uni.lu |

| [M+H-H₂O]⁺ | 131.08206 | 125.9 | uni.lu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the chemical structure of organic molecules. ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. cornell.edu For O-(2-Aminoethyl)-L-serine, the ¹H NMR spectrum would show distinct signals for the protons on the serine backbone, the ethoxy bridge, and the terminal amino group.

In complex biological mixtures, two-dimensional (2D) NMR techniques, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, can be employed, especially if the compound is isotopically labeled (e.g., with ¹⁵N). core.ac.uk This allows for the resolution of overlapping signals and provides unambiguous assignments. core.ac.uk Furthermore, ¹⁹F NMR can be used to determine the enantiomeric excess of chiral compounds like O-(2-Aminoethyl)-L-serine after derivatization with a chiral agent such as Mosher's reagent. researchgate.net

Quantitative Analysis in Biological Matrices and Research Samples

The quantitative determination of O-(2-Aminoethyl)-L-serine in biological fluids (e.g., plasma, urine) and other research samples is critical for metabolic and pharmacokinetic studies. metbio.net LC-MS/MS is the preferred method for this purpose due to its high sensitivity, selectivity, and wide dynamic range. metbio.netlcms.cz

Sample preparation is a key step and typically involves protein precipitation to remove high-molecular-weight interferences. lcms.cz This is often achieved by adding an organic solvent like methanol (B129727) or acetonitrile. lcms.cz Subsequent filtration or centrifugation yields a clear supernatant for analysis. lcms.cz

For quantitative analysis using LC-MS/MS, the instrument is often operated in Multiple Reaction Monitoring (MRM) mode. researchgate.net In this mode, a specific precursor ion (e.g., the [M+H]⁺ ion of the derivatized analyte) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes background noise and allows for accurate quantification even at very low concentrations. researchgate.net

Derivatization with reagents like AQC is frequently employed to enhance ionization efficiency and improve chromatographic retention, leading to lower limits of detection (LOD) and quantification (LLOQ). nih.govresearchgate.net A single-laboratory validation study for related amino acid isomers using AQC derivatization followed by UPLC-MS/MS reported an LOD of 0.187 ng/mL and an LLOQ of 0.746 ng/mL, demonstrating the high sensitivity of this approach. researchgate.net

Table 3: Key Aspects of a Quantitative LC-MS/MS Method

| Parameter | Description | Source |

|---|---|---|

| Technique | Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) | researchgate.net |

| Sample Preparation | Acid hydrolysis to free analytes, followed by derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). | researchgate.net |

| Separation | Reversed-phase chromatography. | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM). | researchgate.net |

| Example LLOQ | 0.746 ng/mL (for related amino acid isomers). | researchgate.net |

| Example Linearity | An analytical range of 0.746–764 ng/mL was found to be suitable for related compounds. | researchgate.net |

Future Research Directions for O 2 Aminoethyl L Serine

In-depth Elucidation of Specific Biosynthetic Pathways in Natural Producers

The biosynthesis of OAE-L-Ser is understood to originate from L-serine, where the hydroxyl group is converted to a 2-aminoethyl ether. ebi.ac.uk However, the precise enzymatic machinery and regulatory networks governing this transformation in its natural producer, Streptomyces reseoviridofuscus, are not fully characterized. ebi.ac.uk Future research should prioritize the identification and characterization of the specific enzymes involved in the O-alkylation of L-serine. This will involve a combination of genomic analysis of the producing organism to identify candidate genes, followed by heterologous expression and in vitro biochemical assays to confirm enzymatic function.

Furthermore, understanding the regulation of the OAE-L-Ser biosynthetic gene cluster is critical. Studies should investigate the transcriptional and translational control mechanisms that govern the expression of these genes in response to environmental cues and cellular metabolic status. This knowledge is fundamental for developing strategies to enhance the production of OAE-L-Ser through metabolic engineering. researchgate.net The addition of L-serine has been shown to improve the production of other valuable compounds, highlighting the potential of manipulating precursor availability. nih.gov

Comprehensive Systems Biology Approaches to Map Metabolic Interactions in vivo

To fully comprehend the biological activity of OAE-L-Ser, it is imperative to map its metabolic interactions within a living system. Systems biology, integrating omics technologies such as transcriptomics, proteomics, and metabolomics, offers a powerful approach to achieve this. frontiersin.org By exposing model organisms or cell cultures to OAE-L-Ser and analyzing the global changes in gene expression, protein levels, and metabolite profiles, researchers can construct a comprehensive network of its interactions. scispace.comumich.edu

This approach will help to identify the primary metabolic pathways affected by OAE-L-Ser. For instance, as a lysine (B10760008) antimetabolite, its impact on lysine biosynthesis and downstream pathways is a key area of investigation. ebi.ac.uk Systems biology can reveal not only the direct targets of OAE-L-Ser but also the downstream compensatory or toxic effects, providing a holistic view of its mechanism of action. kcl.ac.uk

Advanced Mechanistic Studies of Antineoplastic and Antimicrobial Activities at the Molecular and Cellular Level

While OAE-L-Ser is known to possess antineoplastic and antimicrobial properties, the precise molecular and cellular mechanisms underlying these activities require further detailed investigation. ebi.ac.uk

Antineoplastic Activity: Research should focus on identifying the specific cellular targets responsible for its anticancer effects. researchgate.net Investigating its influence on key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis in various cancer cell lines is crucial. Techniques such as affinity chromatography coupled with mass spectrometry can be employed to pull down and identify protein binding partners of OAE-L-Ser.

Antimicrobial Activity: As an antimetabolite, OAE-L-Ser likely inhibits essential metabolic pathways in microorganisms. nih.govresearchgate.net Future studies should aim to pinpoint the specific enzymes or transport systems that are inhibited. nih.gov For example, its structural similarity to lysine suggests it may interfere with lysine-dependent processes. ebi.ac.uk Investigating its efficacy against a broader spectrum of pathogenic bacteria and fungi, including drug-resistant strains, is also a critical research direction. frontiersin.org

Structure-Based Drug Design and Synthesis of Optimized O-(2-Aminoethyl)-L-serine Analogs

The chemical structure of OAE-L-Ser provides a valuable scaffold for the design and synthesis of optimized analogs with improved therapeutic properties. lookchem.com Structure-based drug design, guided by computational modeling and the crystal structures of its target enzymes (once identified), can be a powerful strategy. nih.govacs.orguu.nlresearchgate.net

The objectives of analog synthesis could include:

Enhanced Potency: Modifying the structure to increase its binding affinity for its target(s). nih.gov

Improved Selectivity: Designing analogs that are more specific for microbial or cancer cells, thereby reducing potential off-target effects. nih.gov

Favorable Pharmacokinetic Properties: Optimizing the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

A study on a Caenorhabditis elegans N-acetyltransferase revealed that it preferentially acetylates thialysine, followed by O-(2-Aminoethyl)-L-serine, suggesting that modifications to the aminoethyl side chain could be a fruitful area for exploration. portlandpress.comnih.gov

Exploration of Novel Biological Functions and Therapeutic Applications beyond Current Scope

The known antineoplastic and antimicrobial activities of OAE-L-Ser may only represent a fraction of its biological potential. Future research should adopt an exploratory approach to uncover novel biological functions and therapeutic applications.

This could involve screening OAE-L-Ser against a wide range of biological targets and disease models. For example, given that L-serine metabolism is implicated in various physiological processes, including neurological function and immune responses, it is conceivable that OAE-L-Ser could have applications in these areas. frontiersin.orgfrontiersin.orgimmusmol.com Investigating its potential as an immunomodulatory agent, for instance, could open up new therapeutic avenues. ebi.ac.uk

Furthermore, its role as a research tool should not be overlooked. As a specific metabolic inhibitor, OAE-L-Ser can be used to probe the intricacies of cellular metabolic networks, contributing to a deeper understanding of fundamental biological processes. lookchem.com

Q & A

Q. How can researchers optimize the yield of O-(2-Aminoethyl)-L-serine in synthetic pathways?

- Methodological Answer : For chemical synthesis:

- Use Fmoc-protected L-serine to prevent side reactions.

- Optimize coupling reagents (e.g., HATU/DIPEA) for aminoethylation.

- Employ solid-phase synthesis for stepwise purification.

For enzymatic production: - Screen homologs of VlmA or AzsO for higher activity.

- Add chaperones (e.g., GroEL/ES) to improve enzyme solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.